molecular formula C11H17Cl2N B1485238 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098061-67-5

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1485238
CAS No.: 2098061-67-5
M. Wt: 234.16 g/mol
InChI Key: NEUCKVVJWYGOBD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid: This method involves the reduction of the corresponding carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Amination of 3-(2-Chlorophenyl)-2,2-dimethylpropanal: This method involves the amination of the corresponding aldehyde using reagents such as ammonia or ammonium chloride under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. These methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and amines.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted amine derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is used in the study of biological systems and as a tool in molecular biology research.

  • Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: It is involved in signaling pathways that regulate cellular processes and physiological functions.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

  • 3-(2-Chlorophenyl)propionic acid: This compound has a similar structure but lacks the amine group.

  • 3-(2-Chlorophenyl)propylamine: This compound has a similar amine group but a different alkyl chain length.

Properties

IUPAC Name

3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUCKVVJWYGOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

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